3,4,4'-Tribromodiphenyl ether

Catalog No.
S1912455
CAS No.
147217-81-0
M.F
C12H7Br3O
M. Wt
406.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,4'-Tribromodiphenyl ether

CAS Number

147217-81-0

Product Name

3,4,4'-Tribromodiphenyl ether

IUPAC Name

1,2-dibromo-4-(4-bromophenoxy)benzene

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

InChI

InChI=1S/C12H7Br3O/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H

InChI Key

YALAYFVVZFORPV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)Br)Br)Br

The exact mass of the compound 3,4,4'-Tribromodiphenyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,4'-Tribromodiphenyl ether (CAS 147217-81-0), also known as BDE-37, is a specific congener within the broader class of polybrominated diphenyl ethers (PBDEs). Unlike crude industrial PBDE mixtures, this high-purity isomer is essential for applications where the precise bromine substitution pattern dictates chemical and biological outcomes. Its primary value lies in its use as a well-defined analytical standard and as a specific molecular probe in toxicology, environmental fate studies, and mechanistic research into the effects of PBDEs.

Substituting 3,4,4'-Tribromodiphenyl ether with other tribromo-isomers (like 2,4,4'-TBDE), congeners with different bromination levels (e.g., BDE-47), or crude PBDE mixtures is scientifically invalid for most research and development applications. The number and, critically, the position of bromine atoms dictate the molecule's steric and electronic properties. This directly controls its biological receptor affinity, metabolic pathways, potential to form toxic dioxin/furan byproducts under thermal or photolytic stress, and its environmental degradation kinetics. Using an alternative isomer or an undefined mixture compromises experimental reproducibility and can lead to incorrect conclusions regarding toxicological mechanisms or environmental impact.

Reduced Potential for Toxic Furan Byproduct Formation Compared to ortho-Substituted Isomers

The position of bromine atoms critically determines the photolytic pathway and the formation of toxic polybrominated dibenzofurans (PBDFs). Isomers with an ortho-bromine substituent, such as the common 2,4,4'-tribromodiphenyl ether (BDE-28), readily undergo intramolecular elimination of HBr to form PBDFs. In contrast, 3,4,4'-TBDE lacks the ortho-bromine required for this specific cyclization pathway, making it a more suitable compound for studies where the formation of furan byproducts must be minimized to isolate other degradation or metabolic effects.

Evidence DimensionPotential to form Polybrominated Dibenzofurans (PBDFs) via photolysis
Target Compound DataLow; lacks the required ortho-bromine for the primary intramolecular cyclization pathway.
Comparator Or Baseline2,4,4'-Tribromodiphenyl ether (BDE-28): High; contains an ortho-bromine substituent that facilitates PBDF formation.
Quantified DifferenceMechanistically disfavored in 3,4,4'-TBDE vs. a known pathway in BDE-28.
ConditionsUV photolysis conditions in solution.

For process safety or environmental studies, selecting this isomer can significantly reduce the generation of highly toxic furan byproducts compared to ortho-substituted alternatives.

Distinct Anti-Androgenic Activity Profile Compared to Other Common PBDEs

The endocrine-disrupting potential of PBDEs is highly isomer-specific. In an in vitro reporter gene assay, the anti-androgenic potency of various PBDEs was quantified. While data for the 3,4,4'- isomer is less common, comparison with a structurally related and well-studied hydroxylated analog of BDE-28 shows a significant difference in activity. Specifically, 2'-HO-BDE28 (a metabolite of 2,4,4'-TBDE) exhibited an anti-androgenic IC50 of 29.22 µM, whereas 6-HO-BDE47 showed an IC50 of 0.34 µM. This near 86-fold difference, driven by substitution patterns, underscores why researchers investigating androgen receptor pathways require specific, individual congeners like 3,4,4'-TBDE to obtain reproducible and mechanistically clear results, as opposed to using a more common but structurally different analog like BDE-28 or BDE-47.

Evidence DimensionAnti-androgenic Potency (IC50)
Target Compound DataSpecific, distinct activity profile determined by its unique 3,4,4'- substitution pattern.
Comparator Or Baseline2'-HO-BDE28 (metabolite of 2,4,4'-TBDE): IC50 = 29.22 µM; 6-HO-BDE47 (metabolite of BDE-47): IC50 = 0.34 µM
Quantified DifferenceDemonstrates that bromine position leads to large (e.g., ~86x) differences in biological activity between related structures.
ConditionsIn vitro androgen receptor (AR) reporter gene assay.

Procuring this specific isomer is non-negotiable for endocrine research to ensure that observed biological effects are attributable to the 3,4,4'- structure, not a different, more or less potent, comparator compound.

Mechanistic Toxicology: Isolating Biological Effects Absent Furan Byproducts

This compound is the right choice for studies aiming to determine the direct toxicological or endocrine-disrupting effects of a tribrominated diphenyl ether without the confounding variable of highly toxic dibenzofuran formation, a known artifact when using ortho-substituted isomers under UV or thermal stress.

Analytical Reference Standard for Isomer-Specific Environmental Monitoring

As a high-purity standard, it is essential for the accurate quantification of the 3,4,4'- congener (BDE-37) in environmental and biological samples. Using a generic PBDE or a different isomer as a standard would lead to inaccurate measurements in mass spectrometry-based analyses.

Endocrine Disruption Research: Probing Structure-Activity Relationships

Ideal for use in comparative in vitro and in vivo studies to probe how the specific 3,4,4'- bromine substitution pattern influences androgen, estrogen, or thyroid receptor binding and activation, in contrast to other isomers like BDE-28 or BDE-47.

XLogP3

5.5

UNII

MWF76X9B8Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

3,4,4'-tribromodiphenyl ether

Dates

Last modified: 08-16-2023

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